4-Bromo-5-fluorophthalic Acid
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Overview
Description
4-Bromo-5-fluorophthalic acid is a chemical compound with the molecular formula C8H4BrFO4. It is a derivative of phthalic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluorophthalic acid typically involves the bromination and fluorination of phthalic acid derivatives. One common method is the direct bromination of 5-fluorophthalic acid using bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as acetic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds. The large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluorophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form anhydrides or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amides, esters, or thioesters.
Oxidation Products: Anhydrides or ketones.
Reduction Products: Alcohols or aldehydes.
Scientific Research Applications
4-Bromo-5-fluorophthalic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluorophthalic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s ability to form hydrogen bonds and van der Waals interactions with target molecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-5-chlorophthalic acid
- 4-Fluoro-5-nitrophthalic acid
Comparison: 4-Bromo-5-fluorophthalic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the combination of bromine and fluorine enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H4BrFO4 |
---|---|
Molecular Weight |
263.02 g/mol |
IUPAC Name |
4-bromo-5-fluorophthalic acid |
InChI |
InChI=1S/C8H4BrFO4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
NEHUTTMBIHETRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)C(=O)O)C(=O)O |
Origin of Product |
United States |
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